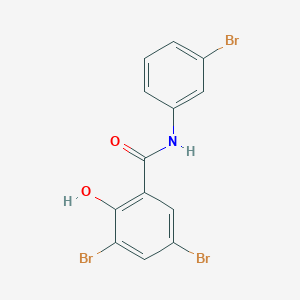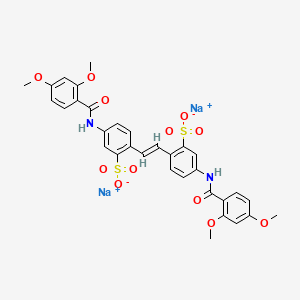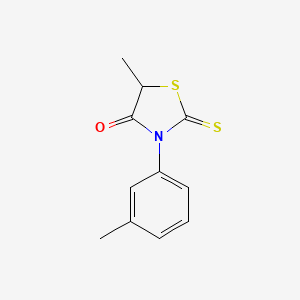
2-(4-Acetylamino-benzenesulfonylamino)-3-hydroxy-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Acetylamino-benzenesulfonylamino)-3-hydroxy-propionic acid is a complex organic compound that features both sulfonamide and hydroxy acid functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Acetylamino-benzenesulfonylamino)-3-hydroxy-propionic acid typically involves multiple steps. One common method starts with the preparation of 4-acetamidobenzenesulfonyl chloride. This intermediate is synthesized by reacting acetanilide with chlorosulfonic acid at temperatures between 20-25°C. The product is then cooled, crystallized, washed, and dried .
The next step involves the reaction of 4-acetamidobenzenesulfonyl chloride with an appropriate hydroxy acid derivative under controlled conditions to yield the final product. The reaction conditions, including temperature, solvent, and catalysts, are optimized to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure consistency and quality. The use of automated systems and advanced purification techniques helps in achieving the desired product specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-(4-Acetylamino-benzenesulfonylamino)-3-hydroxy-propionic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of substituted sulfonamide or acetylamino derivatives.
Aplicaciones Científicas De Investigación
2-(4-Acetylamino-benzenesulfonylamino)-3-hydroxy-propionic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in designing sulfonamide-based drugs.
Mecanismo De Acción
The mechanism of action of 2-(4-Acetylamino-benzenesulfonylamino)-3-hydroxy-propionic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s active site. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Acetamidobenzenesulfonyl chloride
- 4-Acetamidobenzenesulfonyl-methyl-amino-acetic acid
- 4-Acetamidobenzenesulfonyl-carboxymethyl-amino-acetic acid
Uniqueness
2-(4-Acetylamino-benzenesulfonylamino)-3-hydroxy-propionic acid is unique due to the presence of both sulfonamide and hydroxy acid functional groups.
Propiedades
Fórmula molecular |
C11H14N2O6S |
|---|---|
Peso molecular |
302.31 g/mol |
Nombre IUPAC |
(2S)-2-[(4-acetamidophenyl)sulfonylamino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C11H14N2O6S/c1-7(15)12-8-2-4-9(5-3-8)20(18,19)13-10(6-14)11(16)17/h2-5,10,13-14H,6H2,1H3,(H,12,15)(H,16,17)/t10-/m0/s1 |
Clave InChI |
ORVJASHGTGNBIK-JTQLQIEISA-N |
SMILES isomérico |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N[C@@H](CO)C(=O)O |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(CO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-{3-[Bis(2-chloroethyl)amino]phenoxy}propanoic acid](/img/structure/B11997404.png)
![N-[2,2,2-trichloro-1-(morpholin-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B11997410.png)
![N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)hexanamide](/img/structure/B11997414.png)







